Cas no 50332-60-0 (7-Methyl-3-nitroquinolin-4-ol)
7-Methyl-3-nitroquinolin-4-ol is a nitro-substituted quinoline derivative with potential applications in pharmaceutical and chemical research. Its structure features a methyl group at the 7-position and a nitro group at the 3-position, contributing to its reactivity and utility as an intermediate in organic synthesis. The presence of the hydroxyl group at the 4-position enhances its ability to participate in further functionalization, making it valuable for the development of heterocyclic compounds. This compound is characterized by its stability under standard conditions and its compatibility with various synthetic protocols. Researchers may find it useful in the exploration of bioactive molecules or as a building block for more complex chemical architectures.
7-Methyl-3-nitroquinolin-4-ol structure
Product Name:7-Methyl-3-nitroquinolin-4-ol
CAS No:50332-60-0
MF:C10H8N2O3
MW:204.18212223053
MDL:MFCD29922176
CID:3028820
PubChem ID:22648284
Update Time:2025-10-29
7-Methyl-3-nitroquinolin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 7-Methyl-3-nitroquinolin-4-ol
- 7-methyl-3-nitro-quinolin-4-ol
- SCHEMBL5767153
- UHNGNAKCLOWVMQ-UHFFFAOYSA-N
- 50332-60-0
- 7-methyl-3-nitro-4-quinolinol
- 866473-01-0
- EN300-9724790
- 7-Methyl-3-nitro4-quinolinol
- G55658
- 895-614-6
- 7-methyl-3-nitro-1H-quinolin-4-one
- 7-Methyl-3-nitroquinolin-4(1H)-one
-
- MDL: MFCD29922176
- Inchi: 1S/C10H8N2O3/c1-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13)
- InChI Key: UHNGNAKCLOWVMQ-UHFFFAOYSA-N
- SMILES: O=C1C(=CNC2C=C(C)C=CC=21)[N+](=O)[O-]
Computed Properties
- Exact Mass: 204.05349212Da
- Monoisotopic Mass: 204.05349212Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 74.9Ų
7-Methyl-3-nitroquinolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9724790-0.05g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 0.05g |
$118.0 | 2025-02-21 | |
| Enamine | EN300-9724790-0.1g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 0.1g |
$176.0 | 2025-02-21 | |
| Enamine | EN300-9724790-0.25g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 0.25g |
$252.0 | 2025-02-21 | |
| Enamine | EN300-9724790-0.5g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 0.5g |
$457.0 | 2025-02-21 | |
| Enamine | EN300-9724790-1.0g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 1.0g |
$584.0 | 2025-02-21 | |
| Enamine | EN300-9724790-2.5g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 2.5g |
$1147.0 | 2025-02-21 | |
| Enamine | EN300-9724790-5.0g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 5.0g |
$1695.0 | 2025-02-21 | |
| Enamine | EN300-9724790-10.0g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95.0% | 10.0g |
$2516.0 | 2025-02-21 | |
| Enamine | EN300-39879218-0.05g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95% | 0.05g |
$118.0 | 2023-09-01 | |
| Enamine | EN300-39879218-0.1g |
7-methyl-3-nitroquinolin-4-ol |
50332-60-0 | 95% | 0.1g |
$176.0 | 2023-09-01 |
7-Methyl-3-nitroquinolin-4-ol Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
50332-60-0 (7-Methyl-3-nitroquinolin-4-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent